molecular formula C15H14FN5O B280130 N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide

N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B280130
M. Wt: 299.3 g/mol
InChI Key: UMAKVWWIOKMKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors involved in inflammation and pain signaling pathways.
Biochemical and Physiological Effects:
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. These include the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its relatively low toxicity. However, its limited solubility in water can make it difficult to work with in certain experimental settings.

Future Directions

There are numerous potential future directions for research on N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide. These include further investigation into its anti-inflammatory and analgesic properties, as well as its potential as a cancer therapeutic. Additionally, there is potential for the development of new synthetic methods to improve the yield and purity of this compound.

Synthesis Methods

The synthesis of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide can be achieved through a multistep process involving the reaction of various reagents. One common method involves the reaction of 4-fluorobenzyl bromide with 1H-pyrazole-4-carboxamide, followed by the reaction of the resulting product with 1-methyl-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. This compound has been shown to have promising anti-inflammatory, analgesic, and anti-cancer properties.

properties

Molecular Formula

C15H14FN5O

Molecular Weight

299.3 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H14FN5O/c1-20-14(6-7-17-20)15(22)19-13-8-18-21(10-13)9-11-2-4-12(16)5-3-11/h2-8,10H,9H2,1H3,(H,19,22)

InChI Key

UMAKVWWIOKMKTL-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F

Origin of Product

United States

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